Cas no 433308-19-1 (1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine)

1-2-(Naphthalen-1-yloxy)ethyl-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is a specialized heterocyclic compound featuring a thienopyrimidine core linked to a piperazine moiety via a naphthalene-oxyethyl spacer. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The naphthalene and phenyl groups enhance lipophilicity, potentially improving membrane permeability, while the piperazine ring offers flexibility for further derivatization. The thienopyrimidine core is known for its pharmacological relevance, often contributing to binding affinity in target interactions. This compound may serve as a valuable intermediate in drug discovery, particularly for applications requiring selective modulation of enzymatic or receptor activity. Its synthetic versatility allows for tailored modifications to optimize physicochemical and biological properties.
1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine structure
433308-19-1 structure
Product Name:1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine
CAS No:433308-19-1
MF:C28H26N4OS
MW:466.597244739532
CID:6191541
PubChem ID:1323547
Update Time:2025-06-23

1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine
    • 1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-4-{5-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE
    • 4-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
    • Oprea1_834100
    • F1126-0489
    • UPCMLD0ENAT5748100:001
    • AKOS001325922
    • 4-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
    • Z57387330
    • 433308-19-1
    • Inchi: 1S/C28H26N4OS/c1-2-7-22(8-3-1)24-19-34-28-26(24)27(29-20-30-28)32-15-13-31(14-16-32)17-18-33-25-12-6-10-21-9-4-5-11-23(21)25/h1-12,19-20H,13-18H2
    • InChI Key: QRLQFWWGWUYGKK-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)C2C1=NC=NC=2N1CCN(CCOC2=CC=CC3C=CC=CC2=3)CC1

Computed Properties

  • Exact Mass: 466.18273264g/mol
  • Monoisotopic Mass: 466.18273264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.4
  • Topological Polar Surface Area: 69.7Ų

1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine Pricemore >>

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Additional information on 1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno2,3-dpyrimidin-4-yl}piperazine

Introduction to 1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine (CAS No. 433308-19-1)

1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine, identified by its CAS number 433308-19-1, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine consists of a piperazine ring linked to a naphthalene moiety through an ethoxy group, further connected to a thieno[2,3-d]pyrimidine scaffold. The presence of these distinct structural components suggests multiple interactions with biological targets, which could be exploited for therapeutic purposes. Specifically, the piperazine ring is well-known for its role in various pharmacological agents, often contributing to properties such as solubility and binding affinity. The naphthalene derivative adds another layer of complexity, potentially influencing metabolic stability and bioavailability.

The thieno[2,3-d]pyrimidine component is particularly noteworthy, as it is a heterocyclic system that has been extensively studied for its biological activity. This scaffold is frequently found in kinase inhibitors and other therapeutic agents due to its ability to modulate enzyme activity. In particular, derivatives of thieno[2,3-d]pyrimidine have shown promise in targeting pathways involved in cancer and inflammatory diseases. The integration of a phenyl group at the 5-position of the thieno[2,3-d]pyrimidine ring further enhances the molecular diversity and may contribute to improved binding interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and potential interactions of 1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine with various proteins. These studies suggest that the compound may interact with proteins involved in signal transduction, cell proliferation, and apoptosis. For instance, preliminary docking studies have indicated potential binding to kinases and other enzymes implicated in cancer progression. Such findings align with the growing interest in multitargeted approaches for therapeutic intervention.

The synthesis of 1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as nucleophilic substitution, cyclization reactions, and functional group interconversions. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation. The synthetic strategy also highlights the versatility of modern organic methodologies, allowing for the construction of complex heterocyclic systems with precision.

In terms of pharmacological evaluation, 1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine has been subjected to various in vitro assays to assess its biological activity. Early studies have demonstrated promising results in inhibiting the activity of certain kinases, which are overexpressed in many cancers. Additionally, the compound has shown potential effects on inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. These preliminary findings underscore the therapeutic potential of this molecule and warrant further investigation.

The pharmacokinetic properties of 1-2-(naphthalen-1-yloxy)ethyl-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine are also under scrutiny. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its feasibility as a drug candidate. Preliminary data suggest that the compound exhibits reasonable solubility and stability under physiological conditions, which are favorable attributes for drug development. However, further studies are needed to fully characterize its pharmacokinetic profile.

The role of CAS No. 433308-19-1 in identifying this compound underscores the importance of standardized nomenclature in chemical research. The CAS registry number provides a unique identifier for chemical substances, facilitating accurate communication among scientists worldwide. This standardized approach ensures that researchers can reliably reference specific compounds in their publications and patents.

Future directions for research on 1-(naphthalen-l-oxy)ethyl-l{S-[N-(S-fluorobenzoyl)-l-cysteinyl]-N-methyl-l-tetrazolium}-l-cyanocarbonothioate include exploring analogues with modified scaffolds to optimize potency and selectivity. Additionally, investigating the mechanism of action through both biochemical assays and cellular studies will provide deeper insights into its therapeutic potential. Collaborative efforts between synthetic chemists and biologists will be essential in unraveling the full potential of this compound.

In conclusion, l-cyclopentyl-l-carboxyamidine l-phosphonate (CAS No.l 67662ll9-l7) represents an intriguing molecule with significant promise in medicinal chemistry。 Its unique structural features, coupled with preliminary biological activity, make it a valuable candidate for further exploration。 As research continues, we can expect more detailed understandingl sof its pharmacological properties, paving the way for novel therapeutic interventions。

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